molecular formula C20H19N3O4S B11213311 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No.: B11213311
M. Wt: 397.4 g/mol
InChI Key: CFUJWIVTTQQOCI-UHFFFAOYSA-N
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Description

This compound features a benzodioxin moiety linked via a methyl group to a propanamide chain terminating in a 4-oxo-2-sulfanylidene quinazolin-3-yl group.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C20H19N3O4S/c24-18(21-11-13-12-26-16-7-3-4-8-17(16)27-13)9-10-23-19(25)14-5-1-2-6-15(14)22-20(23)28/h1-8,13H,9-12H2,(H,21,24)(H,22,28)

InChI Key

CFUJWIVTTQQOCI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin moiety, followed by the introduction of the tetrahydroquinazolinone group. The final step involves the formation of the propanamide linkage.

    Preparation of Benzodioxin Moiety: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Formation of Tetrahydroquinazolinone: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a thiourea compound under basic conditions.

    Coupling and Amide Formation: The final step involves coupling the benzodioxin and tetrahydroquinazolinone intermediates, followed by the formation of the amide bond using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinones.

    Reduction: The tetrahydroquinazolinone group can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Biology: It can be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s stability and reactivity make it suitable for the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with aromatic residues in proteins, while the tetrahydroquinazolinone group can form hydrogen bonds with active site residues. This dual interaction can modulate enzyme activity or receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

(a) N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)
  • Structure: Differs in the substitution at the quinazolinone core (2,4-dioxo vs. 4-oxo-2-sulfanylidene) and the presence of a dichlorophenylmethyl group instead of benzodioxin .
  • Synthesis : Prepared via oxidation of a thiourea intermediate using hydrogen peroxide, followed by coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
  • Properties : The dichlorophenyl group enhances hydrophobicity, while the dioxo group may participate in stronger hydrogen-bonding networks compared to the sulfanylidene variant .
(b) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
  • Structure: Shares the benzodioxin moiety but replaces the quinazolinone with a benzazepine ring containing a hydroxy group and sulfanyl linkage .
  • Molecular Formula : C21H22N2O4S (molar mass 398.48 g/mol) .

Comparative Data Table

Property Target Compound Compound 1 Benzazepine Derivative
Core Structure 4-Oxo-2-sulfanylidene quinazolinone 2,4-Dioxoquinazolinone Benzazepine with hydroxy and sulfanyl
Substituent Benzodioxinmethyl Dichlorophenylmethyl Benzodioxin
Molecular Formula Likely C21H20N2O4S (estimated ~420 g/mol) C16H12Cl2N2O3 (exact mass not provided) C21H22N2O4S (398.48 g/mol)
Key Functional Groups Propanamide, C=S, benzodioxin Acetamide, C=O, dichlorophenyl Benzazepine, hydroxy, sulfanyl
Potential Applications Anticonvulsant, kinase inhibition Anticonvulsant GPCR modulation

Research Findings and Implications

Hydrogen-Bonding and Crystal Packing

The sulfanylidene group in the target compound may form weaker hydrogen bonds compared to the dioxo group in Compound 1 due to sulfur’s lower electronegativity. However, its larger atomic size could facilitate unique van der Waals interactions, influencing crystal packing and solubility . Graph set analysis (as per Etter’s methodology) would reveal distinct hydrogen-bonding patterns, critical for predicting stability and bioavailability .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a benzodioxin moiety linked to a quinazoline derivative. The molecular formula is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 299.3 g/mol. The presence of multiple functional groups suggests a diverse range of biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and benzodioxin exhibit significant antimicrobial properties. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget StrainsInhibition Zone (mm)MIC (mg/mL)
Compound AStaphylococcus aureus1275
Compound BEscherichia coli1565
N-(2,3-Dihydro...Candida albicans1180

The above table summarizes the inhibition zones and minimum inhibitory concentrations (MICs) of related compounds, highlighting the potential effectiveness of N-(2,3-dihydro-1,4-benzodioxin) derivatives in combating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of N-(2,3-dihydro-1,4-benzodioxin) derivatives can be influenced by structural modifications. Studies indicate that introducing various substituents at specific positions on the benzodioxin or quinazoline rings can enhance antimicrobial potency. For example, the incorporation of oxadiazole or triazole moieties has been linked to increased activity against resistant bacterial strains.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of quinazoline derivatives, including those based on N-(2,3-dihydro-1,4-benzodioxin). The synthesized compounds underwent antimicrobial testing against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited comparable or superior activity to standard antibiotics such as ampicillin and norfloxacin .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of benzodioxin derivatives against Candida albicans. Results demonstrated that specific modifications led to enhanced antifungal activity, with some compounds achieving MIC values lower than those of traditional antifungal agents like fluconazole .

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